2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile

Catalog No.
S737349
CAS No.
886761-74-6
M.F
C9H7F2NO
M. Wt
183.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile

CAS Number

886761-74-6

Product Name

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile

IUPAC Name

2-(4,5-difluoro-2-methoxyphenyl)acetonitrile

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

InChI

InChI=1S/C9H7F2NO/c1-13-9-5-8(11)7(10)4-6(9)2-3-12/h4-5H,2H2,1H3

InChI Key

HNVKOFRTAALTGO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CC#N)F)F

Canonical SMILES

COC1=CC(=C(C=C1CC#N)F)F

2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7F2NOC_9H_7F_2NO. It features a phenyl ring substituted with two fluorine atoms and a methoxy group, along with an acetonitrile functional group. This compound is notable for its unique structural properties, which contribute to its utility in various chemical and pharmaceutical applications. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable candidate for research and development in medicinal chemistry and other fields.

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids, such as 4,5-difluoro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitrile group can be reduced to an amine, yielding 2-(4,5-difluoro-2-methoxyphenyl)ethylamine. Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are typically employed.
  • Substitution: The fluorine atoms and methoxy group can engage in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

The biological activity of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. The fluorine substituents enhance its binding affinity and selectivity towards these targets, potentially influencing various biochemical pathways. Research indicates that compounds with similar structures exhibit activity against certain biological targets, making this compound a subject of interest in pharmacological studies .

The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile typically involves the following steps:

  • Reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable nitrile source, commonly sodium cyanide.
  • Use of a base, such as potassium carbonate, to facilitate the reaction.
  • Purification through recrystallization to obtain the final product.

In industrial settings, similar synthetic routes may be employed but optimized for yield and purity using continuous flow reactors and automated systems.

Interaction studies involving 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile focus on its binding properties with biological targets. The presence of fluorine atoms enhances its pharmacokinetic properties, which is crucial for therapeutic applications. Detailed studies are necessary to elucidate the specific molecular interactions and pathways influenced by this compound .

Several compounds share structural similarities with 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile. Here are some notable examples:

Compound NameCAS NumberKey Features
4,5-Difluoro-2-methoxybenzonitrileNot availableLacks the acetonitrile group
4,5-Difluoro-2-methoxybenzoic acidNot availableContains a carboxylic acid functional group
1,2-Difluoro-4,5-dimethoxybenzeneNot availableDifferent substitution pattern on the benzene ring
4,5-Difluoro-2-methoxyanilineNot availableContains an amine functional group

Uniqueness

The uniqueness of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile lies in its specific combination of functional groups—two fluorine atoms and a methoxy group—on the phenyl ring. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, enhancing its value for various synthetic and research applications .

XLogP3

1.7

Dates

Modify: 2023-08-15

Explore Compound Types